Hki-357

Description

Properties

IUPAC Name |

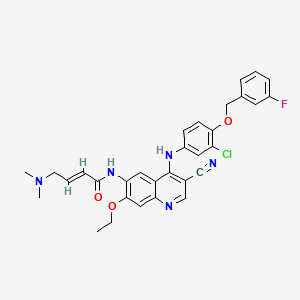

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXPXBELDBEPZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233873 | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-17-5 | |

| Record name | HKI 357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HKI-357 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HKI-357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HKI-357: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKI-357 is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ERBB2), also known as HER2. By forming a covalent bond with specific cysteine residues within the catalytic domains of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. This targeted mechanism of action has demonstrated significant efficacy, particularly in cancer models characterized by EGFR mutations or HER2 overexpression, including those that have developed resistance to reversible tyrosine kinase inhibitors such as gefitinib (B1684475). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Irreversible Inhibition of EGFR and ERBB2

This compound functions as a highly specific and potent inhibitor of EGFR and ERBB2, two key receptor tyrosine kinases frequently implicated in tumorigenesis. Its mechanism of action is distinguished by its irreversible nature of binding.

Covalent Bond Formation

This compound is designed to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and ERBB2 kinase domains. Specifically, it targets cysteine 773 (Cys773) in EGFR and cysteine 805 (Cys805) in ERBB2.[1][2] This covalent modification permanently inactivates the kinase activity of the receptors, preventing them from phosphorylating downstream substrates.

Inhibition of Receptor Autophosphorylation

Upon ligand binding, EGFR and ERBB2 undergo dimerization and subsequent autophosphorylation of key tyrosine residues in their intracellular domains. This autophosphorylation is a critical step in the activation of downstream signaling cascades. This compound effectively suppresses this process.[1][3][4][5] Specifically, treatment with this compound has been shown to inhibit the phosphorylation of EGFR at tyrosine residue Y1068.[1][3][4][6]

Blockade of Downstream Signaling Pathways

The inhibition of EGFR and ERBB2 autophosphorylation by this compound leads to the subsequent blockade of major downstream signaling pathways that are critical for cancer cell growth and survival. These include:

-

The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. This compound treatment leads to a reduction in the phosphorylation of AKT.[1][2][3][4][6]

-

The RAS/RAF/MEK/MAPK (ERK) Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of MAPK (ERK).[1][2][3][4][6]

By disrupting these critical signaling networks, this compound induces cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or ERBB2 signaling.

Efficacy in Gefitinib-Resistant Cancers

A significant aspect of this compound's therapeutic potential lies in its ability to overcome acquired resistance to reversible EGFR inhibitors like gefitinib.[1] Studies have shown that non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations that initially respond to gefitinib can develop resistance. However, these resistant cells often remain sensitive to irreversible inhibitors like this compound.[1] this compound has been shown to be approximately 10-fold more effective than gefitinib in suppressing EGFR autophosphorylation and the phosphorylation of AKT and MAPK in parental NCI-H1650 cells which have a delE746-A750 EGFR mutation.[1][6]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and in different cell lines.

| Target | IC50 (nM) | Reference(s) |

| EGFR | 34 | [1][3][4] |

| ERBB2 | 33 | [1][3][4] |

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |

| NCI-H1650 | NSCLC | delE746-A750 | Not specified | [1] |

| NCI-H1975 | NSCLC | L858R, T790M | Effective at 0.01-10 µM | [3][4] |

| 3T3/neu | Fibroblast | HER2 transfected | 2-3 | [7] |

| SK-Br-3 | Breast Cancer | HER2-overexpressing | 2-3 | [7] |

| BT474 | Breast Cancer | HER2-overexpressing | 2-3 | [7] |

| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [7] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., NCI-H1650, BT474) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to determine the effect of this compound on the phosphorylation status of EGFR, ERBB2, and their downstream signaling proteins.

-

Cell Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with a ligand like EGF.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-EGFR (Y1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-MAPK, anti-total MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound mechanism of action, inhibiting EGFR/ERBB2 signaling.

Caption: A typical Western blot experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

HKI-357: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKI-357 is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ERBB2), also known as HER2. By forming a covalent bond with specific cysteine residues within the catalytic domains of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. This targeted mechanism of action has demonstrated significant efficacy, particularly in cancer models characterized by EGFR mutations or HER2 overexpression, including those that have developed resistance to reversible tyrosine kinase inhibitors such as gefitinib. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Irreversible Inhibition of EGFR and ERBB2

This compound functions as a highly specific and potent inhibitor of EGFR and ERBB2, two key receptor tyrosine kinases frequently implicated in tumorigenesis. Its mechanism of action is distinguished by its irreversible nature of binding.

Covalent Bond Formation

This compound is designed to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and ERBB2 kinase domains. Specifically, it targets cysteine 773 (Cys773) in EGFR and cysteine 805 (Cys805) in ERBB2.[1][2] This covalent modification permanently inactivates the kinase activity of the receptors, preventing them from phosphorylating downstream substrates.

Inhibition of Receptor Autophosphorylation

Upon ligand binding, EGFR and ERBB2 undergo dimerization and subsequent autophosphorylation of key tyrosine residues in their intracellular domains. This autophosphorylation is a critical step in the activation of downstream signaling cascades. This compound effectively suppresses this process.[1][3][4][5] Specifically, treatment with this compound has been shown to inhibit the phosphorylation of EGFR at tyrosine residue Y1068.[1][3][4][6]

Blockade of Downstream Signaling Pathways

The inhibition of EGFR and ERBB2 autophosphorylation by this compound leads to the subsequent blockade of major downstream signaling pathways that are critical for cancer cell growth and survival. These include:

-

The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. This compound treatment leads to a reduction in the phosphorylation of AKT.[1][2][3][4][6]

-

The RAS/RAF/MEK/MAPK (ERK) Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of MAPK (ERK).[1][2][3][4][6]

By disrupting these critical signaling networks, this compound induces cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or ERBB2 signaling.

Efficacy in Gefitinib-Resistant Cancers

A significant aspect of this compound's therapeutic potential lies in its ability to overcome acquired resistance to reversible EGFR inhibitors like gefitinib.[1] Studies have shown that non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations that initially respond to gefitinib can develop resistance. However, these resistant cells often remain sensitive to irreversible inhibitors like this compound.[1] this compound has been shown to be approximately 10-fold more effective than gefitinib in suppressing EGFR autophosphorylation and the phosphorylation of AKT and MAPK in parental NCI-H1650 cells which have a delE746-A750 EGFR mutation.[1][6]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and in different cell lines.

| Target | IC50 (nM) | Reference(s) |

| EGFR | 34 | [1][3][4] |

| ERBB2 | 33 | [1][3][4] |

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |

| NCI-H1650 | NSCLC | delE746-A750 | Not specified | [1] |

| NCI-H1975 | NSCLC | L858R, T790M | Effective at 0.01-10 µM | [3][4] |

| 3T3/neu | Fibroblast | HER2 transfected | 2-3 | [7] |

| SK-Br-3 | Breast Cancer | HER2-overexpressing | 2-3 | [7] |

| BT474 | Breast Cancer | HER2-overexpressing | 2-3 | [7] |

| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [7] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., NCI-H1650, BT474) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to determine the effect of this compound on the phosphorylation status of EGFR, ERBB2, and their downstream signaling proteins.

-

Cell Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with a ligand like EGF.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-EGFR (Y1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-MAPK, anti-total MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound mechanism of action, inhibiting EGFR/ERBB2 signaling.

Caption: A typical Western blot experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

HKI-357: A Technical Guide to an Irreversible EGFR and ERBB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HKI-357, a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). This compound represents a significant therapeutic strategy, particularly in the context of non-small cell lung cancers (NSCLC) that have developed resistance to first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib (B1684475).

Core Mechanism of Action

This compound is a second-generation TKI characterized by its ability to form a covalent bond with its target enzymes, leading to sustained, irreversible inhibition. This mechanism is crucial for its efficacy in tumors harboring mutations that confer resistance to reversible inhibitors.

Irreversible Covalent Bonding: The primary mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and ERBB2 kinase domains.[1] It is highly likely that this compound targets the Cys773 residue in the EGFR catalytic domain and the Cys805 residue in ERBB2.[1] This covalent linkage permanently inactivates the kinase, preventing ATP from binding and blocking downstream signal transduction.

Downstream Signaling Inhibition: By irreversibly inhibiting EGFR and ERBB2, this compound effectively suppresses ligand-induced autophosphorylation of the receptors.[2] Specifically, it has been shown to inhibit the phosphorylation of EGFR at tyrosine residue Y1068.[1][3] This blockade of receptor activation leads to the subsequent suppression of critical downstream pro-survival and proliferative signaling pathways, including the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

Caption: this compound mechanism of action.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both EGFR and ERBB2 kinases, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 Value (nM) | Citation |

| EGFR | 34 | [1][4] |

| ERBB2 (HER2) | 33 | [1][4] |

Efficacy in Resistant NSCLC Models

A key advantage of this compound is its ability to overcome acquired resistance to first-generation EGFR inhibitors. Clinical and preclinical resistance is often driven by secondary mutations, such as the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, or through alterations in receptor trafficking.

Studies have demonstrated this compound's persistent activity in NSCLC cell lines with various EGFR mutations:

-

NCI-H1650 Cells: This cell line, which harbors an in-frame deletion in the EGFR kinase domain (delE746-A750), readily develops resistance to gefitinib. However, these gefitinib-resistant clones remain sensitive to this compound.[1] Notably, this compound was found to be 10-fold more effective than gefitinib at suppressing EGFR autophosphorylation and downstream AKT and MAPK signaling in the parental NCI-H1650 cell line.[1][3]

-

NCI-H1975 Cells: This cell line contains both a sensitizing EGFR mutation (L858R) and the resistance-conferring T790M mutation. This compound is considerably more effective than gefitinib in suppressing ligand-induced EGFR autophosphorylation and downstream signaling in these cells.[3]

The irreversible nature of this compound allows it to effectively inhibit the kinase activity of EGFR even in the presence of mutations that decrease the binding affinity of reversible inhibitors.[3]

Key Experimental Protocols

The following sections detail the methodologies used to characterize the activity of this compound in preclinical models.

Cell Culture and Generation of Resistant Lines

-

Cell Lines:

-

NCI-H1650 (bronchoalveolar carcinoma): Harbors EGFR delE746-A750 mutation.

-

NCI-H1975 (bronchoalveolar carcinoma): Harbors EGFR L858R and T790M mutations.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Generation of Resistant Clones (e.g., NCI-H1650): Gefitinib-resistant clones can be generated by culturing the parental NCI-H1650 cells in the continuous presence of high concentrations of gefitinib (e.g., 20 μM).[1] Surviving colonies are then isolated and expanded for further analysis.

Cell Proliferation (Viability) Assay

The crystal violet staining assay is a common method to assess the impact of inhibitors on cell proliferation and viability.[1][5]

-

Seeding: Seed cells (e.g., NCI-H1650, NCI-H1975) into 96-well plates at a density of approximately 1,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or control compounds (e.g., gefitinib, DMSO vehicle).

-

Incubation: Incubate the plates for a period of 72 hours at 37°C.

-

Fixation: Discard the culture medium and fix the adherent cells with a 1% glutaraldehyde (B144438) solution for 20 minutes or 100% methanol (B129727) for 10 minutes.[4][6]

-

Staining: Remove the fixation solution and stain the cells with a 0.1% or 0.5% crystal violet solution for 20-30 minutes at room temperature.[5][6]

-

Washing: Gently wash the plates with water to remove excess dye and allow them to air dry.

-

Solubilization and Quantification: Solubilize the bound dye with 70% ethanol (B145695) or another suitable solvent.[4] Measure the optical density (absorbance) at approximately 570 nm using a microplate reader. The results are used to calculate IC50 values.

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and MAPK.

-

Cell Treatment: Culture cells (e.g., NCI-H1650, NCI-H1975) to approximately 80% confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) for a specified time (e.g., 4 hours).[2]

-

Ligand Stimulation: In some experiments, stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 2 hours) to induce receptor phosphorylation.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

-

Phospho-EGFR (Y1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-p44/42 MAPK (ERK1/2)

-

Total p44/42 MAPK

-

A loading control like β-actin or GAPDH.

-

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: this compound irreversible binding mechanism.

Conclusion

This compound is a potent, dual irreversible inhibitor of EGFR and ERBB2. Its covalent binding mechanism provides a durable suppression of kinase activity, which is critical for overcoming common resistance mechanisms observed with reversible inhibitors in NSCLC. Preclinical data strongly supports its efficacy in cell lines harboring activating EGFR mutations as well as those with acquired resistance mutations like T790M. The methodologies described herein provide a framework for the continued investigation and characterization of this compound and other irreversible kinase inhibitors in the drug development pipeline.

References

HKI-357: A Technical Guide to an Irreversible EGFR and ERBB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HKI-357, a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). This compound represents a significant therapeutic strategy, particularly in the context of non-small cell lung cancers (NSCLC) that have developed resistance to first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib.

Core Mechanism of Action

This compound is a second-generation TKI characterized by its ability to form a covalent bond with its target enzymes, leading to sustained, irreversible inhibition. This mechanism is crucial for its efficacy in tumors harboring mutations that confer resistance to reversible inhibitors.

Irreversible Covalent Bonding: The primary mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and ERBB2 kinase domains.[1] It is highly likely that this compound targets the Cys773 residue in the EGFR catalytic domain and the Cys805 residue in ERBB2.[1] This covalent linkage permanently inactivates the kinase, preventing ATP from binding and blocking downstream signal transduction.

Downstream Signaling Inhibition: By irreversibly inhibiting EGFR and ERBB2, this compound effectively suppresses ligand-induced autophosphorylation of the receptors.[2] Specifically, it has been shown to inhibit the phosphorylation of EGFR at tyrosine residue Y1068.[1][3] This blockade of receptor activation leads to the subsequent suppression of critical downstream pro-survival and proliferative signaling pathways, including the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

Caption: this compound mechanism of action.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both EGFR and ERBB2 kinases, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 Value (nM) | Citation |

| EGFR | 34 | [1][4] |

| ERBB2 (HER2) | 33 | [1][4] |

Efficacy in Resistant NSCLC Models

A key advantage of this compound is its ability to overcome acquired resistance to first-generation EGFR inhibitors. Clinical and preclinical resistance is often driven by secondary mutations, such as the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, or through alterations in receptor trafficking.

Studies have demonstrated this compound's persistent activity in NSCLC cell lines with various EGFR mutations:

-

NCI-H1650 Cells: This cell line, which harbors an in-frame deletion in the EGFR kinase domain (delE746-A750), readily develops resistance to gefitinib. However, these gefitinib-resistant clones remain sensitive to this compound.[1] Notably, this compound was found to be 10-fold more effective than gefitinib at suppressing EGFR autophosphorylation and downstream AKT and MAPK signaling in the parental NCI-H1650 cell line.[1][3]

-

NCI-H1975 Cells: This cell line contains both a sensitizing EGFR mutation (L858R) and the resistance-conferring T790M mutation. This compound is considerably more effective than gefitinib in suppressing ligand-induced EGFR autophosphorylation and downstream signaling in these cells.[3]

The irreversible nature of this compound allows it to effectively inhibit the kinase activity of EGFR even in the presence of mutations that decrease the binding affinity of reversible inhibitors.[3]

Key Experimental Protocols

The following sections detail the methodologies used to characterize the activity of this compound in preclinical models.

Cell Culture and Generation of Resistant Lines

-

Cell Lines:

-

NCI-H1650 (bronchoalveolar carcinoma): Harbors EGFR delE746-A750 mutation.

-

NCI-H1975 (bronchoalveolar carcinoma): Harbors EGFR L858R and T790M mutations.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Generation of Resistant Clones (e.g., NCI-H1650): Gefitinib-resistant clones can be generated by culturing the parental NCI-H1650 cells in the continuous presence of high concentrations of gefitinib (e.g., 20 μM).[1] Surviving colonies are then isolated and expanded for further analysis.

Cell Proliferation (Viability) Assay

The crystal violet staining assay is a common method to assess the impact of inhibitors on cell proliferation and viability.[1][5]

-

Seeding: Seed cells (e.g., NCI-H1650, NCI-H1975) into 96-well plates at a density of approximately 1,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or control compounds (e.g., gefitinib, DMSO vehicle).

-

Incubation: Incubate the plates for a period of 72 hours at 37°C.

-

Fixation: Discard the culture medium and fix the adherent cells with a 1% glutaraldehyde solution for 20 minutes or 100% methanol for 10 minutes.[4][6]

-

Staining: Remove the fixation solution and stain the cells with a 0.1% or 0.5% crystal violet solution for 20-30 minutes at room temperature.[5][6]

-

Washing: Gently wash the plates with water to remove excess dye and allow them to air dry.

-

Solubilization and Quantification: Solubilize the bound dye with 70% ethanol or another suitable solvent.[4] Measure the optical density (absorbance) at approximately 570 nm using a microplate reader. The results are used to calculate IC50 values.

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and MAPK.

-

Cell Treatment: Culture cells (e.g., NCI-H1650, NCI-H1975) to approximately 80% confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) for a specified time (e.g., 4 hours).[2]

-

Ligand Stimulation: In some experiments, stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 2 hours) to induce receptor phosphorylation.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

-

Phospho-EGFR (Y1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-p44/42 MAPK (ERK1/2)

-

Total p44/42 MAPK

-

A loading control like β-actin or GAPDH.

-

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: this compound irreversible binding mechanism.

Conclusion

This compound is a potent, dual irreversible inhibitor of EGFR and ERBB2. Its covalent binding mechanism provides a durable suppression of kinase activity, which is critical for overcoming common resistance mechanisms observed with reversible inhibitors in NSCLC. Preclinical data strongly supports its efficacy in cell lines harboring activating EGFR mutations as well as those with acquired resistance mutations like T790M. The methodologies described herein provide a framework for the continued investigation and characterization of this compound and other irreversible kinase inhibitors in the drug development pipeline.

References

HKI-357: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, is a small molecule inhibitor belonging to the 4-anilinoquinoline class of compounds.[1][2][3][4] Its chemical structure is characterized by a quinoline (B57606) core, substituted at the 4-position with an anilino group, which in turn is substituted with a 3-fluorobenzyloxy moiety. At the 6-position of the quinoline ring, an acrylamide (B121943) linker provides the reactive group for covalent modification of its target kinases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | [1][2][4] |

| Chemical Formula | C31H29ClFN5O3 | [1][3] |

| Molecular Weight | 574.05 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [5] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a potent, irreversible dual inhibitor of EGFR and ERBB2 (also known as HER2).[5][6][7] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[6] Specifically, it is proposed to bind to Cys773 in EGFR and Cys805 in ERBB2.[6] This irreversible binding prevents ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Source |

| EGFR | 34 nM | [5][6][7] |

| ERBB2 | 33 nM | [5][6][7] |

The inhibition of EGFR and ERBB2 by this compound leads to the suppression of key downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Notably, this compound has been shown to inhibit the phosphorylation of AKT and Mitogen-Activated Protein Kinase (MAPK), two critical nodes in cancer cell signaling.[5][6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar 4-anilinoquinoline derivatives, a plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling of a 4-chloro-3-cyano-7-ethoxyquinoline intermediate with 3-chloro-4-((3-fluorobenzyl)oxy)aniline, followed by the amidation of the 6-amino group with an activated form of 4-(dimethylamino)but-2-enoic acid.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 of this compound against EGFR and ERBB2 kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human EGFR and ERBB2 kinase domains

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, kinase substrate, and this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR, AKT, and MAPK Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of EGFR, AKT, and MAPK in a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR mutation).

Materials:

-

NCI-H1975 cells

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-MAPK, and total MAPK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture NCI-H1975 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

This compound is a well-characterized irreversible dual inhibitor of EGFR and ERBB2 with potent in vitro activity. Its mechanism of action, involving the covalent modification of its target kinases and subsequent inhibition of downstream signaling, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects of this compound. Further research is warranted to fully elucidate its physicochemical properties and to develop a detailed and optimized synthesis protocol.

References

- 1. [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. promega.com.cn [promega.com.cn]

HKI-357: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, is a small molecule inhibitor belonging to the 4-anilinoquinoline class of compounds.[1][2][3][4] Its chemical structure is characterized by a quinoline core, substituted at the 4-position with an anilino group, which in turn is substituted with a 3-fluorobenzyloxy moiety. At the 6-position of the quinoline ring, an acrylamide linker provides the reactive group for covalent modification of its target kinases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | [1][2][4] |

| Chemical Formula | C31H29ClFN5O3 | [1][3] |

| Molecular Weight | 574.05 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [5] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a potent, irreversible dual inhibitor of EGFR and ERBB2 (also known as HER2).[5][6][7] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[6] Specifically, it is proposed to bind to Cys773 in EGFR and Cys805 in ERBB2.[6] This irreversible binding prevents ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Source |

| EGFR | 34 nM | [5][6][7] |

| ERBB2 | 33 nM | [5][6][7] |

The inhibition of EGFR and ERBB2 by this compound leads to the suppression of key downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Notably, this compound has been shown to inhibit the phosphorylation of AKT and Mitogen-Activated Protein Kinase (MAPK), two critical nodes in cancer cell signaling.[5][6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar 4-anilinoquinoline derivatives, a plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling of a 4-chloro-3-cyano-7-ethoxyquinoline intermediate with 3-chloro-4-((3-fluorobenzyl)oxy)aniline, followed by the amidation of the 6-amino group with an activated form of 4-(dimethylamino)but-2-enoic acid.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 of this compound against EGFR and ERBB2 kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human EGFR and ERBB2 kinase domains

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, kinase substrate, and this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR, AKT, and MAPK Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of EGFR, AKT, and MAPK in a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR mutation).

Materials:

-

NCI-H1975 cells

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-MAPK, and total MAPK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture NCI-H1975 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

This compound is a well-characterized irreversible dual inhibitor of EGFR and ERBB2 with potent in vitro activity. Its mechanism of action, involving the covalent modification of its target kinases and subsequent inhibition of downstream signaling, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects of this compound. Further research is warranted to fully elucidate its physicochemical properties and to develop a detailed and optimized synthesis protocol.

References

- 1. [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. promega.com.cn [promega.com.cn]

HKI-357: A Technical Guide for Researchers

An In-depth Examination of the Irreversible Dual EGFR/ErbB2 Inhibitor

This technical guide provides a comprehensive overview of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 848133-17-5 | [1][2][3][4][5][6][7] |

| Molecular Weight | 574.05 g/mol | [1][2][3] |

| Molecular Formula | C31H29ClFN5O3 | [1][3][4][5] |

Mechanism of Action

This compound is an irreversible dual inhibitor that targets both EGFR and ErbB2, with IC50 values of 34 nM and 33 nM, respectively.[1][8] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the catalytic domain of EGFR (Cys773) and ErbB2 (Cys805).[8] This irreversible binding effectively blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][8]

Signaling Pathways

The inhibition of EGFR and ErbB2 by this compound leads to the suppression of key downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways. By preventing the phosphorylation of EGFR at sites such as Y1068, this compound effectively blocks the activation of AKT and MAPK (ERK).[1][8] This disruption of signaling ultimately leads to reduced cell proliferation and can induce apoptosis, particularly in cancer cells that are dependent on these pathways.[8]

Experimental Protocols

Western Blot Analysis of EGFR and AKT Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on EGFR and AKT phosphorylation in cancer cell lines.

1. Cell Culture and Treatment:

-

Culture human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1975 or NCI-H1650, in appropriate media supplemented with 10% fetal bovine serum.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 2-24 hours). A DMSO-treated control should be included.

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT (e.g., Ser473), and total AKT. A loading control, such as β-actin or GAPDH, should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells.

1. Cell Seeding:

-

Seed cancer cells (e.g., A431, SK-BR-3, SW620) in a 96-well plate at a predetermined optimal density.[4]

-

Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

5. Formazan (B1609692) Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated anti-tumor activity in in vivo xenograft models.[4] A general protocol for such a study is as follows:

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

2. Cell Implantation:

-

Subcutaneously implant cancer cells (e.g., BT474, A431, SUM190) into the flank of the mice.[4]

3. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

4. Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) orally or via another appropriate route, typically daily or on a set schedule. The control group receives the vehicle.[4]

5. Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.

6. Study Termination and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze tumor weight and perform further analyses such as immunohistochemistry or Western blotting on tumor lysates.

This guide provides a foundational understanding of this compound for research and drug development purposes. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C31H29ClFN5O3 | CID 11238512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. HKI 357 | CAS 848133-17-5 | HKI357 | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

HKI-357: A Technical Guide for Researchers

An In-depth Examination of the Irreversible Dual EGFR/ErbB2 Inhibitor

This technical guide provides a comprehensive overview of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 848133-17-5 | [1][2][3][4][5][6][7] |

| Molecular Weight | 574.05 g/mol | [1][2][3] |

| Molecular Formula | C31H29ClFN5O3 | [1][3][4][5] |

Mechanism of Action

This compound is an irreversible dual inhibitor that targets both EGFR and ErbB2, with IC50 values of 34 nM and 33 nM, respectively.[1][8] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the catalytic domain of EGFR (Cys773) and ErbB2 (Cys805).[8] This irreversible binding effectively blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][8]

Signaling Pathways

The inhibition of EGFR and ErbB2 by this compound leads to the suppression of key downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways. By preventing the phosphorylation of EGFR at sites such as Y1068, this compound effectively blocks the activation of AKT and MAPK (ERK).[1][8] This disruption of signaling ultimately leads to reduced cell proliferation and can induce apoptosis, particularly in cancer cells that are dependent on these pathways.[8]

Experimental Protocols

Western Blot Analysis of EGFR and AKT Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on EGFR and AKT phosphorylation in cancer cell lines.

1. Cell Culture and Treatment:

-

Culture human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1975 or NCI-H1650, in appropriate media supplemented with 10% fetal bovine serum.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 2-24 hours). A DMSO-treated control should be included.

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT (e.g., Ser473), and total AKT. A loading control, such as β-actin or GAPDH, should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells.

1. Cell Seeding:

-

Seed cancer cells (e.g., A431, SK-BR-3, SW620) in a 96-well plate at a predetermined optimal density.[4]

-

Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

5. Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated anti-tumor activity in in vivo xenograft models.[4] A general protocol for such a study is as follows:

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

2. Cell Implantation:

-

Subcutaneously implant cancer cells (e.g., BT474, A431, SUM190) into the flank of the mice.[4]

3. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

4. Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) orally or via another appropriate route, typically daily or on a set schedule. The control group receives the vehicle.[4]

5. Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.

6. Study Termination and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze tumor weight and perform further analyses such as immunohistochemistry or Western blotting on tumor lysates.

This guide provides a foundational understanding of this compound for research and drug development purposes. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C31H29ClFN5O3 | CID 11238512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. HKI 357 | CAS 848133-17-5 | HKI357 | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

HKI-357 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKI-357 is an irreversible, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2).[1] As a second-generation tyrosine kinase inhibitor (TKI), this compound was developed to overcome acquired resistance to first-generation, reversible EGFR inhibitors such as gefitinib (B1684475) and erlotinib, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available preclinical data. Due to the limited recent literature specifically on this compound, this guide also incorporates data from other well-characterized second-generation irreversible pan-HER inhibitors like neratinib, afatinib, and dacomitinib (B1663576) to provide a broader context for its mechanism of action.

The primary mechanism of action for this compound involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR and HER2, leading to sustained and irreversible inhibition of their kinase activity.[2] This blockade of receptor autophosphorylation abrogates the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis. The two major signaling pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Core Mechanism of Action

This compound targets the catalytic kinase domain of EGFR and HER2. By forming a covalent adduct, it prevents ATP binding and subsequent receptor autophosphorylation, which is the initial step in signal transduction. This irreversible inhibition is particularly effective against tumors harboring activating mutations in EGFR that drive oncogenesis.

Downstream Signaling Pathways

The inhibition of EGFR and HER2 by this compound leads to the downregulation of two principal signaling cascades:

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon EGFR/HER2 activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine (B1146940) nucleotide exchange factor SOS. SOS, in turn, activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation. This compound-mediated inhibition of EGFR/HER2 blocks the initial signal, leading to decreased phosphorylation and activity of ERK.[2]

Diagram of the RAS/RAF/MEK/ERK Pathway Inhibition by this compound

Caption: this compound inhibits EGFR/HER2, blocking the MAPK cascade.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is central to cell growth, survival, and metabolism. Activated EGFR/HER2 recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This co-localization at the cell membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT, in turn, phosphorylates a wide range of downstream targets, including mTORC1, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO family of transcription factors. By blocking EGFR/HER2, this compound prevents the activation of PI3K, leading to reduced phosphorylation of AKT and its downstream effectors.[2]

Diagram of the PI3K/AKT/mTOR Pathway Inhibition by this compound

Caption: this compound blocks EGFR/HER2, inhibiting the PI3K/AKT/mTOR pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFR | 34 |

| HER2/ERBB2 | 33 |

| Data from Kwak EL, et al. PNAS. 2005.[1] |

Table 2: Cellular Proliferation IC50 Values for this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Gefitinib Resistance | This compound IC50 (µM) |

| NCI-H1666 | Wild-type | - | ~10 |

| NCI-H1650 | delE746-A750 | Sensitive | ~0.1 |

| NCI-H1650 (G7) | delE746-A750 | Resistant | ~0.1 |

| NCI-H1650 (C11) | delE746-A750 | Resistant | ~0.1 |

| Data from Kwak EL, et al. PNAS. 2005.[3] |

Table 3: Comparative IC50 Values of Second-Generation Irreversible EGFR Inhibitors

| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | HER4 IC50 (nM) |

| Neratinib | 92 | 59 | - |

| Afatinib | 0.5 | 14 | 1 |

| Dacomitinib | 6 | 45.7 | 73.7 |

| Note: These values are compiled from various sources and experimental conditions may differ. |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on the descriptions in Kwak et al., PNAS, 2005, and standard laboratory procedures.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of EGFR, AKT, and MAPK in response to this compound treatment.

Diagram of the Western Blot Workflow

Caption: Workflow for Western blot analysis of protein phosphorylation.

Materials:

-

Cell Lines: NCI-H1650, NCI-H1975, or other relevant cancer cell lines.

-

Reagents: this compound, gefitinib (as a comparator), complete cell culture medium, phosphate-buffered saline (PBS), lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), rabbit anti-total-EGFR, rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-MAPK (ERK1/2) (Thr202/Tyr204), rabbit anti-total-MAPK.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

-

Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Cell Viability Assay (Crystal Violet)

This assay measures cell proliferation and viability following treatment with this compound.

Diagram of the Crystal Violet Assay Workflow

Caption: Workflow for the crystal violet cell viability assay.

Materials:

-

Cell Lines: As required for the experiment.

-

Reagents: this compound, complete cell culture medium, crystal violet solution (0.5% crystal violet in 20% methanol), 10% acetic acid.

-

Equipment: 96-well cell culture plates, incubator, plate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Staining:

-

Carefully remove the medium from the wells.

-

Gently wash the cells with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde or methanol (B129727) to each well and incubate for 15 minutes.

-

Remove the fixative and allow the plates to air dry.

-